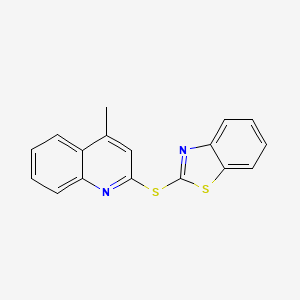![molecular formula C9H10N2O4S B5115591 N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine, also known as NPC, is a small molecule that has been the subject of scientific research due to its potential therapeutic properties. NPC is a derivative of cysteine, an amino acid that is important for the synthesis of proteins and other molecules in the body.
Mécanisme D'action
The mechanism of action of N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine is not fully understood. However, it has been suggested that this compound exerts its effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to modulate various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of ROS and lipid peroxidation products in various cell and animal models. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to have neuroprotective effects in various in vitro and in vivo models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine in lab experiments is its low toxicity. This compound has been shown to be non-toxic at concentrations up to 200 μM in various cell models. Another advantage is its solubility in water and other polar solvents, which makes it easy to use in various assays. However, one limitation of using this compound in lab experiments is its instability in aqueous solutions. This compound can undergo hydrolysis and oxidation in the presence of water and oxygen, which can affect its activity and stability.
Orientations Futures
There are several future directions for the study of N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine. One direction is to further investigate its potential therapeutic properties in various disease models. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to determine its optimal dosage and administration route. Additionally, the development of more stable and potent derivatives of this compound could also be explored.
Méthodes De Synthèse
N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine can be synthesized through a multi-step process that involves the reaction of cysteine with pyridine-3-carboxylic acid. The resulting product is purified using various techniques, including column chromatography and recrystallization. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models. This compound has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
2-[(5-hydroxypyridine-3-carbonyl)amino]-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-6-1-5(2-10-3-6)8(13)11-7(4-16)9(14)15/h1-3,7,12,16H,4H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDOFAUZIPKSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NC(CS)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5115509.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115515.png)
![2-chloro-4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5115521.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5115528.png)
![1-(4-ethoxyphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5115536.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5115549.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5115557.png)

![1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115567.png)
![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,6-tetrahydropyridine](/img/structure/B5115582.png)
![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
